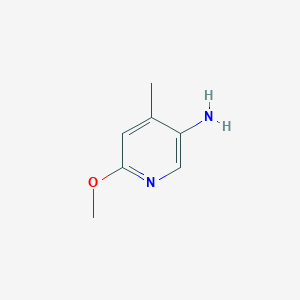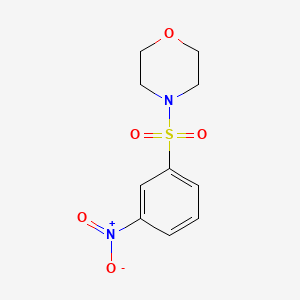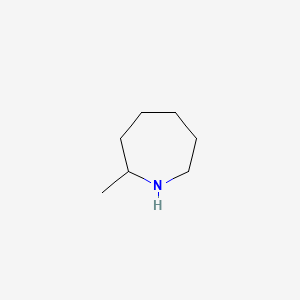
5-Amino-2-methoxy-4-picoline
Descripción general
Descripción
The compound 5-Amino-2-methoxy-4-picoline does not appear to be directly discussed in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and synthesis of similar molecules. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves cyclization reactions and degradation processes that could be relevant to understanding the synthesis of 5-Amino-2-methoxy-4-picoline .
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions, as seen in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one. This compound was synthesized through a series of reactions starting from a dione compound, which was then chlorinated and treated with ammonia . Such a method could potentially be adapted for the synthesis of 5-Amino-2-methoxy-4-picoline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of 5-Amino-2-methoxy-4-picoline is not directly analyzed in the papers, the structure of similar compounds, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, has been confirmed through synthesis and could provide a template for understanding the structural aspects of 5-Amino-2-methoxy-4-picoline .
Chemical Reactions Analysis
The papers describe various chemical reactions, including thermolysis and photolysis of 5-amino-4-methoxycarbonyl-Δ^2-1,2,3-triazolines, which lead to the formation of amidines and diazoethane derivatives. These reactions are influenced by the substituents on the nitrogen atom, which can guide the selectivity of the reaction products . This information could be useful in predicting the reactivity of 5-Amino-2-methoxy-4-picoline under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Amino-2-methoxy-4-picoline are not directly reported in the papers. However, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles provides an example of a heterocyclization reaction with amines that is simple, mild, and environmentally friendly, yielding products with high efficiency . This suggests that similar conditions could be applied to synthesize and study the properties of 5-Amino-2-methoxy-4-picoline.
Aplicaciones Científicas De Investigación
Photolabile Precursors in Neuroactive Compounds
5-Amino-2-methoxy-4-picoline has been explored in the study of photocleavage of 1-acyl-7-nitroindolines, which are used as photolabile precursors for carboxylic acids, particularly in neuroactive amino acids. These compounds have significance in neuroscientific research, particularly in studying the controlled release of neuroactive substances. Electron-donating substituents at specific positions can affect the efficiency of photolysis, a critical aspect in the application of these compounds in neurobiology (Papageorgiou & Corrie, 2000).
Spectroscopy and Antimicrobial Activities
The compound and its derivatives have been characterized using spectroscopic techniques like FT-IR and UV-Vis, along with Density Functional Theory (DFT) calculations. The effects of different substituents on molecular properties, such as HOMO-LUMO energy gaps, have been studied. Additionally, their antimicrobial activities against various bacteria and yeast strains have been explored, indicating potential applications in microbiology and pharmaceutical research (Tamer et al., 2018).
Supramolecular Chemistry
5-Amino-2-methoxy-4-picoline has been utilized in the synthesis of Mg(II) malonate complexes, demonstrating the significance of lone pair-π interactions in stabilizing the self-assembly process in supramolecular chemistry. This research aids in understanding the roles of various noncovalent interactions in the formation of complex molecular architectures, which is crucial in materials science and nanotechnology (Das et al., 2010).
Coordination Chemistry
In coordination chemistry, the compound has been part of the synthesis and characterization of alkoxo-bridged dinuclear copper(II) compounds. These studies provide insights into the structural and magnetic properties of such compounds, which are valuable in the field of inorganic chemistry and material sciences (Komaei et al., 1999).
Safety And Hazards
The safety information for “5-Amino-2-methoxy-4-picoline” includes hazard statements H302 and H319 . Precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 . The compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion . Use should be under a chemical fume hood, and personal protective equipment/face protection should be worn .
Propiedades
IUPAC Name |
6-methoxy-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADDNCJJHROILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287774 | |
| Record name | 5-Amino-2-methoxy-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methoxy-4-picoline | |
CAS RN |
6635-91-2 | |
| Record name | 6-Methoxy-4-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52458 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6635-91-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-methoxy-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-4-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















